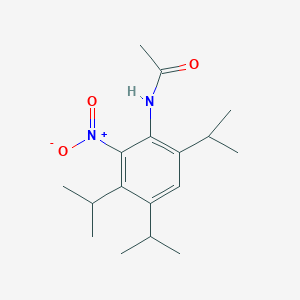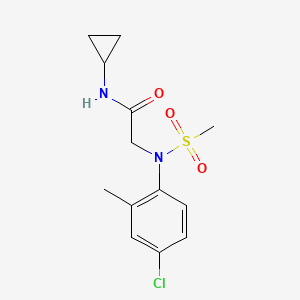![molecular formula C18H18N2O4 B3934963 (4-methylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3934963.png)
(4-methylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone
Descripción general
Descripción
(4-methylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as MNM, is a chemical compound that has gained significant attention in scientific research. It is a member of the family of substituted benzophenones and is widely used as a research tool in various fields, including pharmacology, biochemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (4-methylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to act as a photoactivatable crosslinker. This compound is activated by light in the presence of a suitable protein target, leading to the formation of a covalent bond between the protein and this compound. This covalent bond can be used to study the binding of proteins to other molecules or to investigate protein-protein interactions.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects on its own. However, it has been used to study the biochemical and physiological effects of various drugs and proteins. This compound has been shown to be an effective tool for studying the binding of drugs to proteins and for investigating the mechanism of action of various drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-methylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is its versatility. It can be used to study a wide range of biological processes, including protein-protein interactions, drug-protein interactions, and protein-ligand binding. This compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, this compound has some limitations. It is a photoactivatable crosslinker, which means that it requires light to be activated. This can limit its use in some experiments, and researchers must take care to ensure that the light used does not interfere with the experiment.
Direcciones Futuras
There are several future directions for the use of (4-methylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in scientific research. One possible direction is to use this compound to study the interaction of drugs with specific proteins in vivo. This could help to identify new drug targets and to develop more effective drugs. Another possible direction is to use this compound to study protein-protein interactions in complex biological systems, such as the human brain. This could help to shed light on the underlying mechanisms of various diseases and could lead to the development of new treatments. Finally, this compound could be used to study the binding of proteins to other molecules, such as DNA or RNA, which could help to uncover new biological pathways and mechanisms.
Aplicaciones Científicas De Investigación
(4-methylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is widely used in scientific research as a tool to investigate various biological processes. It has been used as a fluorescent probe to study the binding of various proteins, including serum albumin and human serum transferrin. This compound has also been used to study the interaction of drugs with proteins and to investigate the mechanism of action of various drugs.
Propiedades
IUPAC Name |
(4-methylphenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-13-2-4-14(5-3-13)18(21)16-12-15(20(22)23)6-7-17(16)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTQEVVFJWKQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B3934883.png)
![N-allyl-N-[4-(methylthio)benzyl]but-3-enamide](/img/structure/B3934887.png)


![1-(4-bromophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3934901.png)

![N-bicyclo[2.2.1]hept-2-yl-2-methyl-3-nitrobenzamide](/img/structure/B3934918.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B3934922.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3934925.png)
![3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934932.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934934.png)

![3-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)propanamide](/img/structure/B3934972.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3934975.png)